(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile
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Overview
Description
Preparation Methods
The synthesis of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile typically involves a multi-step process. One common method includes the reaction of but-1-en-1-yl bromide with sodium azide to form the corresponding azide. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃).
Chemical Reactions Analysis
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Scientific Research Applications
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The azide group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu⁺) and are used to link biomolecules or create new materials. The nitrile groups (-C≡N) can also interact with nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile can be compared with other nitrile-containing compounds such as:
Malononitrile: A simpler nitrile with two cyano groups, used in organic synthesis.
Cyanoacetonitrile: Another nitrile with applications in the synthesis of heterocyclic compounds.
(Ethoxymethylene)malononitrile: A nitrile used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of azide and nitrile functionalities, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
649759-76-2 |
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Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-9(7-10,8-11)5-6-13-14-12/h3-4H,2,5-6H2,1H3 |
InChI Key |
GBWTZUSUCXVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
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